molecular formula C20H24F3N3O3 B255456 MFCD03786320

MFCD03786320

Cat. No.: B255456
M. Wt: 411.4 g/mol
InChI Key: DAOULEHZLBPMOR-UHFFFAOYSA-N
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Description

MFCD03786320 is a chemical compound cataloged under the MDL number system, which is widely used for indexing specialized reagents and research chemicals. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, or catalysis due to their tunable electronic and steric properties.

Key inferred characteristics (based on analogous MDL compounds):

  • Molecular complexity: Likely features multiple aromatic rings or heteroatoms, contributing to its stability and reactivity.
  • Functional groups: May include halogens (e.g., chlorine), amines, or sulfur-containing moieties, which influence solubility and bioactivity .
  • Synthesis: Likely involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling, under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or THF) .

Properties

Molecular Formula

C20H24F3N3O3

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-(3-morpholin-4-ylpropylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C20H24F3N3O3/c1-2-29-19(27)15-13-25-18-14(5-3-6-16(18)20(21,22)23)17(15)24-7-4-8-26-9-11-28-12-10-26/h3,5-6,13H,2,4,7-12H2,1H3,(H,24,25)

InChI Key

DAOULEHZLBPMOR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03786320 typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-trifluoromethylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD03786320 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

MFCD03786320 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD03786320 involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the trifluoromethyl group can increase its metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property MFCD03786320 (Inferred) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
Molecular Formula C₆H₃Cl₂N₃ (Hypothesized) C₆H₃Cl₂N₃ C₁₃H₉N₃O₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 201.02 g/mol
Solubility (Log S) -2.47 (ESOL) -2.47 (ESOL) -1.98 (Ali)
Bioavailability Moderate (Score: 0.55) 0.55 Not reported
Synthetic Method Catalyzed coupling reactions KI-mediated substitution in DMF A-FGO-catalyzed condensation in THF
Applications Pharmaceutical intermediates Agrochemical research Catalysis and materials science

Structural Differences and Functional Impact

  • Heteroatom composition : this compound and CAS 918538-05-3 both feature nitrogen-rich aromatic systems, but the latter includes an isopropyl group, enhancing lipophilicity and steric hindrance. This difference may reduce aqueous solubility compared to this compound .
  • Substituent effects : CAS 1761-61-1 incorporates a nitro group, which increases electron-withdrawing effects and polar surface area (TPSA), improving binding affinity in catalytic applications but reducing membrane permeability .

Pharmaceutical Relevance

  • This compound: Potential as a kinase inhibitor scaffold due to its planar aromatic core, similar to triazine-based drugs .
  • CAS 918538-05-3 : Investigated for herbicidal activity, leveraging chlorine’s electrophilic reactivity .
  • CAS 1761-61-1 : Used in OLED materials and asymmetric catalysis, benefiting from nitro group’s electronic effects .

Limitations and Challenges

  • Toxicity : Halogenated compounds (e.g., this compound) may pose environmental persistence issues, requiring stringent disposal protocols .
  • Synthetic Complexity : Multi-step syntheses for these compounds often result in low overall yields, necessitating purification advancements .

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